4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid is an organic compound belonging to the class of benzoic acids. These compounds contain a benzene ring which bears at least one carboxyl group. This particular compound is characterized by the presence of a benzothiophene moiety, a furan ring, and a benzoic acid group, making it a complex and intriguing molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid can be achieved through various synthetic routes. One common method involves the condensation of benzothiophene derivatives with furan-2-carbaldehyde under specific reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetone, followed by a workup in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzothiophene and furan rings.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene or furan rings .
Scientific Research Applications
4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and benzothiophene-containing molecules. Examples are:
- 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid
- Benzofuran derivatives
- Thiazolidinediones
Uniqueness
What sets 4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid apart is its unique combination of a benzothiophene moiety, a furan ring, and a benzoic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H12O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[5-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H12O4S/c21-19-15-3-1-2-4-17(15)25-18(19)11-14-9-10-16(24-14)12-5-7-13(8-6-12)20(22)23/h1-11H,(H,22,23)/b18-11- |
InChI Key |
TUTOSSAWRZMQLM-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)S2 |
Origin of Product |
United States |
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